molecular formula C18H13F3N2OS B2763399 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 400079-15-4

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2763399
CAS No.: 400079-15-4
M. Wt: 362.37
InChI Key: CTOQJCNQMWYFJT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(4-Methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide (CAS: 400079-15-4) is a thiazole-based heterocyclic compound featuring a 4-methylphenyl substituent at position 2 of the thiazole ring and a 3-(trifluoromethyl)phenyl carboxamide group at position 2. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, while the methylphenyl substituent contributes to steric and electronic modulation of the aromatic system .

Synthesis and Characterization
The compound is synthesized via condensation reactions involving thiazole precursors and functionalized aryl amines. Structural confirmation is typically achieved through ¹H-NMR, ¹³C-NMR, and IR spectroscopy (e.g., absence of νC=O at ~1660–1680 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹) .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-11-5-7-12(8-6-11)17-23-15(10-25-17)16(24)22-14-4-2-3-13(9-14)18(19,20)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOQJCNQMWYFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Methylphenyl Thiourea with Ethyl Bromopyruvate

In a representative procedure, 4-methylphenyl thiourea (10 mmol) and ethyl bromopyruvate (12 mmol) are refluxed in ethanol (50 mL) for 12 hours under inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC), with ethyl acetate/hexane (1:3) as the mobile phase. Post-reaction, the mixture is cooled to 0°C, and the precipitated product is filtered and recrystallized from ethanol to yield the ester intermediate as a pale-yellow solid (78% yield).

Key Data:

  • Yield: 72–78%
  • Melting Point: 89–92°C
  • 1H-NMR (CDCl3): δ 8.42 (s, 1H, thiazole H), 7.68 (d, J = 8.2 Hz, 2H, aryl H), 7.32 (d, J = 8.2 Hz, 2H, aryl H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.43 (s, 3H, CH3), 1.35 (t, J = 7.1 Hz, 3H, OCH2CH3).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to produce 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)-water (3:1) at 70°C for 2 hours is the preferred method. After neutralization with HCl (1M), the carboxylic acid precipitates and is isolated via filtration.

Optimized Conditions:

  • Solvent: THF/H2O (3:1)
  • Base: LiOH (4 equiv)
  • Temperature: 70°C
  • Yield: 89–92%
  • 1H-NMR (DMSO-d6): δ 13.12 (s, 1H, COOH), 8.51 (s, 1H, thiazole H), 7.71 (d, J = 8.3 Hz, 2H, aryl H), 7.38 (d, J = 8.3 Hz, 2H, aryl H), 2.41 (s, 3H, CH3).

Amide Coupling with 3-(Trifluoromethyl)aniline

The final step involves coupling the carboxylic acid with 3-(trifluoromethyl)aniline using carbodiimide-mediated activation. Ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under argon afford the target compound.

Procedure for Carboxamide Formation

  • Activation: 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid (2.34 mmol) is dissolved in DCM (20 mL) with EDC (3.12 mmol) and DMAP (0.78 mmol). The mixture is stirred at 25°C for 30 minutes.
  • Coupling: 3-(Trifluoromethyl)aniline (2.5 mmol) is added, and the reaction proceeds for 48 hours.
  • Workup: The crude product is washed with HCl (5%) to remove excess aniline, dried over Na2SO4, and purified via column chromatography (SiO2, ethyl acetate/hexane 1:4).

Characterization Data:

  • Yield: 68–74%
  • Melting Point: 158–160°C
  • 1H-NMR (DMSO-d6): δ 10.45 (s, 1H, NH), 8.55 (s, 1H, thiazole H), 8.12 (s, 1H, aniline H), 7.89 (d, J = 8.1 Hz, 1H, aniline H), 7.73–7.67 (m, 4H, aryl H), 7.41 (d, J = 8.2 Hz, 2H, aryl H), 2.43 (s, 3H, CH3).
  • MS (ESI): m/z 407 [M+H]+.

Alternative Synthetic Routes and Optimization

Suzuki Coupling for Thiazole Functionalization

A patent-derived approach employs Suzuki coupling to introduce the 4-methylphenyl group post-thiazole formation. Ethyl 2-bromo-1,3-thiazole-4-carboxylate reacts with 4-methylphenylboronic acid in the presence of Pd(PPh3)4, yielding the substituted thiazole ester (82% yield).

Microwave-Assisted Hydrolysis

Microwave irradiation (100°C, 30 minutes) accelerates ester hydrolysis, reducing reaction time from 2 hours to 30 minutes with comparable yields (87–90%).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency: Excess EDC (1.5 equiv) and DMAP (0.5 equiv) improve yields to 78%.
  • Byproduct Formation: Recrystallization from ethanol/water (9:1) removes unreacted aniline and dimeric impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The thiazole ring and carboxamide group contribute to the overall stability and reactivity of the molecule, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Below is a detailed comparison of the target compound with structurally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural Comparison of Thiazole Carboxamide Derivatives

Compound Name Substituent at Position 2 Substituent at Position 4 Key Functional Groups CAS Number Reference
Target Compound 4-Methylphenyl 3-(Trifluoromethyl)phenyl -CF₃, -CH₃ 400079-15-4
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide Phenylsulfonylamino 4-Fluorophenyl -SO₂NH-, -F 1021212-95-2
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 3-Pyridinyl 3-(Trifluoromethyl)phenyl -CF₃, pyridine ring 321430-09-5
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide 4-Chlorobenzyl 4-Methoxybenzyl -Cl, -OCH₃ 478030-53-4

Key Differences and Implications

Electronic and Steric Effects The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to the 4-fluorophenyl group in or the chlorobenzyl group in . This increases binding affinity to hydrophobic pockets in biological targets.

Pharmacological Activity Sulfonamide derivatives (e.g., ) exhibit improved hydrogen-bonding capacity due to the -SO₂NH- group, which may enhance interactions with enzymes like carbonic anhydrase .

Synthetic Complexity

  • The target compound requires precise Friedel-Crafts acylation and condensation steps for trifluoromethyl incorporation, whereas analogs like utilize simpler pyridine coupling .

Table 2: Physicochemical and Spectroscopic Data

Property Target Compound Compound Compound Compound
Molecular Weight 352.34 g/mol 377.39 g/mol 365.32 g/mol 372.87 g/mol
LogP (Predicted) 4.2 3.8 3.5 3.1
IR νC=S (cm⁻¹) 1255 1243 N/A 1248
¹³C-NMR (Carbonyl, ppm) 163.5 165.8 164.2 162.9

Biological Activity

The compound 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C16H14F3N3O1S
  • Molecular Weight : 351.36 g/mol

The compound features a thiazole ring that is crucial for its biological activity, along with a carboxamide functional group that enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities. The specific compound under investigation has been shown to possess notable anticancer properties, particularly against various human cancer cell lines.

Anticancer Activity

Several studies have reported on the cytotoxic effects of thiazole derivatives. The compound demonstrated significant activity against cancer cell lines such as HT-29 (human colon adenocarcinoma) and Jurkat (human T-cell leukemia). The IC50 values for these cell lines were found to be less than those of standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .

Cell LineIC50 (µg/mL)Reference
HT-29< 1.98
Jurkat< 1.61

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Bcl-2 Protein : The compound interacts with the Bcl-2 protein, which plays a critical role in regulating apoptosis. This interaction promotes programmed cell death in cancer cells .
  • Molecular Dynamics Simulations : Studies using molecular dynamics simulations have shown that the compound engages primarily through hydrophobic interactions with target proteins, suggesting a strong affinity for its biological targets .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole structure can significantly affect biological activity:

  • Electron-Donating Groups : The presence of electron-donating groups (like methyl) on the phenyl rings enhances cytotoxicity.
  • Substituent Positioning : The positioning of substituents on the aromatic rings influences the binding affinity and efficacy against cancer cells .

Case Studies

  • Study on Antitumor Activity :
    • A comparative study assessed various thiazole derivatives, including our compound. Results indicated that structural modifications led to varying degrees of cytotoxicity across different cell lines.
    • Compounds with trifluoromethyl substitutions showed enhanced activity due to increased lipophilicity and better membrane penetration .
  • In Vivo Studies :
    • Preliminary in vivo studies demonstrated that administration of this thiazole derivative resulted in significant tumor regression in xenograft models, further supporting its potential as an anticancer agent.

Q & A

Q. Methodological Approach

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio).
  • Analytical monitoring : Track intermediates via TLC (Rf values) and confirm purity via HPLC .

Q. Table 1: Comparative Reaction Conditions

ParameterOptimal RangeImpact on YieldSource
Solvent (DMF)100–120°C75–86%
Catalyst (CuI)5–10 mol%+15–20% yield
Reaction time12–24 hAvoids over-oxidation

What spectroscopic and computational methods are most reliable for structural elucidation of this thiazole carboxamide?

Q. Basic Research Focus

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiazole carbons (δ 160–170 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -65 ppm) .
    • 2D techniques (HSQC, HMBC) : Resolve ambiguities in substitution patterns .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 363.08 for C₁₈H₁₃F₃N₂OS) .

Q. Advanced Method

  • X-ray crystallography : Use SHELXL for refinement of crystal structures. Anisotropic displacement parameters resolve disorder in trifluoromethyl groups .

How can researchers screen the biological activity of this compound against kinase targets?

Q. Basic Research Focus

  • In vitro assays :
    • Kinase inhibition : Test against MAPK1 or EGFR using fluorescence-based ADP-Glo™ assays .
    • Cellular cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values) .

Q. Advanced Consideration

  • Molecular docking : Use AutoDock Vina to predict binding to kinase ATP pockets. Compare with structurally similar inhibitors (e.g., 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide) .

Q. Table 2: Biological Activity Data

TargetAssay TypeIC₅₀ (µM)Source
MAPK1ADP-Glo™0.45
HeLa cellsMTT12.3

What mechanistic insights explain the reactivity of the trifluoromethylphenyl group in cross-coupling reactions?

Q. Advanced Research Focus

  • Electrophilic aromatic substitution (EAS) : The -CF₃ group is electron-withdrawing, directing reactions to the meta-position .
  • Steric effects : Bulky substituents reduce coupling efficiency; use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate .

Q. Methodology

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .

How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?

Q. Advanced Research Focus

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve disorder in the trifluoromethyl group .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Use ORTEP for visualizing anisotropic displacement ellipsoids .

Q. Case Study

  • A similar thiazole derivative required 20% BASF correction for twinning, improving R₁ from 0.12 to 0.05 .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, MAPK1 IC₅₀ varies with ATP concentration .
  • Structural analogs : Test derivatives (e.g., 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid) to isolate substituent effects .

Q. Resolution Strategy

  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines) .

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